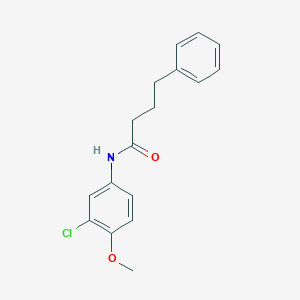![molecular formula C22H20Cl2N2O3 B297539 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide](/img/structure/B297539.png)
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide is a chemical compound that has attracted the attention of scientific researchers due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide varies depending on its application. In medicinal chemistry, it has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell proliferation and survival. In agriculture, it inhibits the activity of an enzyme involved in plant growth, leading to the death of weeds. In material science, it acts as a precursor for the synthesis of various functional materials by undergoing various chemical reactions.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide depend on its concentration, duration of exposure, and route of administration. In medicinal chemistry, it has been shown to induce cytotoxicity (cell death) in cancer cells, reduce inflammation, and inhibit the growth of fungi. In agriculture, it has been shown to inhibit the growth of weeds without affecting the growth of crops. However, prolonged exposure to this compound can lead to adverse effects on human health and the environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide in lab experiments include its potent biological activities, ease of synthesis, and availability. However, its limitations include its potential toxicity, lack of selectivity, and limited solubility in aqueous media.
Direcciones Futuras
The future directions for research on 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide include the development of more selective and potent analogs for its use in medicinal chemistry, the optimization of its herbicidal activity for use in agriculture, and the synthesis of new functional materials for use in material science. Additionally, further studies are needed to investigate the potential adverse effects of this compound on human health and the environment.
Métodos De Síntesis
The synthesis of 2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide involves the reaction of 2,4-dichlorophenol with 4-ethoxynaphthaldehyde in the presence of hydrazine hydrate. The resulting product is then purified and characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
2-(2,4-dichlorophenoxy)-N'-[(E)-(4-ethoxynaphthalen-1-yl)methylidene]propanehydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has been shown to exhibit potent anticancer, antifungal, and anti-inflammatory activities. In agriculture, it has been used as a herbicide to control the growth of weeds. In material science, it has been used as a precursor for the synthesis of various functional materials.
Propiedades
Fórmula molecular |
C22H20Cl2N2O3 |
|---|---|
Peso molecular |
431.3 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-N-[(E)-(4-ethoxynaphthalen-1-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C22H20Cl2N2O3/c1-3-28-20-10-8-15(17-6-4-5-7-18(17)20)13-25-26-22(27)14(2)29-21-11-9-16(23)12-19(21)24/h4-14H,3H2,1-2H3,(H,26,27)/b25-13+ |
Clave InChI |
NRNUDBTVUJUDES-DHRITJCHSA-N |
SMILES isomérico |
CCOC1=CC=C(C2=CC=CC=C21)/C=N/NC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C(C)OC3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,9-bis(4-methoxyphenyl)-3a-methyltetrahydro-5H-pyrazolo[1,2-a]pyrrolo[3,4-c]pyrazole-1,3(2H,3aH)-dione](/img/structure/B297456.png)

![5-bromo-1-[2-(4-chlorophenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297461.png)
![5-bromo-1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indole-3-carbaldehyde](/img/structure/B297462.png)
![2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)

![N-[4-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-4-(6-methyl-2-naphthyl)-4-oxobutanamide](/img/structure/B297467.png)
![ethyl 2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-3-oxo-7-phenyl-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B297469.png)
![2-{3-[(6-acetyl-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene)methyl]-1H-indol-1-yl}-N-(2-furylmethyl)acetamide](/img/structure/B297470.png)
![6-acetyl-2-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-5-(2-methoxy-1-naphthyl)-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-3(2H)-one](/img/structure/B297471.png)
![3-cyclohexyl-5-({1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1H-indol-3-yl}methylene)-2-[(2-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B297472.png)
![3-Methylbenzyl 4-[(4-methyl-1-piperazinyl)carbothioyl]phenyl ether](/img/structure/B297475.png)

![2-(2-{4-[2-(mesitylamino)-2-oxoethoxy]-3-methoxybenzylidene}hydrazino)-N-(3-methoxyphenyl)-2-oxoacetamide](/img/structure/B297481.png)